molecular formula C11H8FNO3 B2394058 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 1498999-88-4

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B2394058
CAS No.: 1498999-88-4
M. Wt: 221.187
InChI Key: NAJIAFSVLHUQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ( 1498999-88-4) is a fluorinated dihydroquinoline derivative of interest in pharmaceutical and organic chemistry research. With a molecular formula of C11H8FNO3 and a molecular weight of 221.18 g/mol, this compound serves as a valuable chemical building block . This compound is part of a broader class of quinolone-3-carboxylic acids, which are extensively studied for their biological activities. Related molecules, such as those in the fluoroquinolone family, are known to function as bacteriostatic antibiotics by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, leading to a broad-spectrum activity against Gram-positive and Gram-negative bacteria . While the specific profile of this analog is under investigation, its core structure makes it a potential intermediate for developing novel therapeutic agents or a tool compound for microbiological and enzymatic studies. The product is provided as a neat solid and should be stored according to the provided safety data sheet. This chemical is intended for research and development purposes in a controlled laboratory environment. 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-13-9-3-2-7(12)4-6(9)5-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJIAFSVLHUQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 2,4-dichloro-5-fluorobenzoic acid (1 ), which undergoes sequential functionalization:

  • Methylamination : Treatment with methylamine (40% aqueous) in ethanol at 45°C for 6 hours replaces the C4 chlorine with a methylamino group, yielding N-methyl-2-chloro-5-fluorobenzamide (2 ) (Yield: 78%).
  • Esterification : Conversion of 2 to its methyl ester using thionyl chloride and methanol (Yield: 92%).

Cyclocondensation

Reaction of 2 with ethyl 3-(dimethylamino)acrylate in refluxing diphenyl ether induces cyclization via enamine formation. The reaction proceeds through a six-membered transition state, eliminating dimethylamine and forming the quinolone ring. Key parameters:

  • Temperature : 220°C
  • Time : 3 hours
  • Product : Methyl 6-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (3 ) (Yield: 65%).

Hydrolysis to Carboxylic Acid

Saponification of 3 with 10% NaOH at 90°C for 2 hours affords the target carboxylic acid (Yield: 88%).

Table 1: Gould-Jacobs Reaction Optimization

Parameter Value Impact on Yield
Solvent Diphenyl ether Maximizes thermal stability
Acid Catalyst None Prevents ester decomposition
Temp. Ramp Rate 5°C/min Reduces side products

Grohe–Heitzer Cycloacylation Approach

This method utilizes a tandem addition-elimination mechanism to construct the quinolone ring, offering superior regioselectivity for C6 fluorination.

Synthesis of Intermediate Enamine

2,4-Dichloro-5-fluorobenzoyl chloride (4 ) reacts with methylamine in ethanol at 45°C to form N-methyl-2,4-dichloro-5-fluorobenzamide (5 ). Subsequent treatment with triethylamine in DMF at 140°C induces intramolecular cyclization via elimination of HCl, yielding 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate (6 ).

Fluorine Retention and Carboxylation

The C6 fluorine remains intact due to the electron-withdrawing effect of the adjacent keto group, which deactivates the ring toward nucleophilic displacement. Hydrolysis of 6 with aqueous NaOH introduces the C3 carboxylic acid moiety (Yield: 84%).

Mechanistic Insight :

  • Cycloacylation : The enolate intermediate attacks the electrophilic carbonyl carbon, forming the bicyclic system.
  • Steric Effects : N-methyl substitution directs cyclization to the ortho position relative to the fluorine atom.

Nucleophilic Aromatic Substitution (S_NAr)

For late-stage fluorination, S_NAr provides an alternative route when starting from non-fluorinated precursors.

Chloroquinolone Intermediate

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (7 ) undergoes nitration at C6 using fuming HNO3 in H2SO4. Subsequent chlorination with PCl5 introduces a leaving group at C6, yielding methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (8 ).

Microwave-Assisted Synthesis

Modern microwave reactors enhance reaction efficiency by enabling rapid, uniform heating. This method reduces typical cyclization times from hours to minutes.

Optimized Protocol

  • Reagents : N-methyl-2-chloro-5-fluorobenzamide (2 ) and ethyl acrylate
  • Conditions : 250 W microwave irradiation, 180°C, 15 minutes
  • Yield : 78% (vs. 65% conventional heating)

Advantages :

  • 40% reduction in reaction time
  • Improved purity (HPLC >98%)
  • Scalable to gram quantities

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

Method Total Yield Purity (%) Time (h)
Gould-Jacobs 52 95 8
Grohe–Heitzer 61 97 10
S_NAr 49 93 12
Microwave 63 98 0.5

Key Findings :

  • Microwave synthesis provides the highest yield and purity due to suppressed side reactions.
  • S_NAr routes require stringent anhydrous conditions to prevent hydrolysis of intermediates.
  • Grohe–Heitzer cycloacylation offers superior regiocontrol but demands high-temperature expertise.

Structural Characterization

Critical spectroscopic data for the target compound:

  • 1H-NMR (DMSO-d6): δ 3.83 (s, 3H, N–CH3), 7.25–7.45 (m, 3H, aromatic), 8.29 (s, 1H, H-4).
  • MS (ESI) : m/z 249.0 [M − H]− (Calcd. 249.04).
  • IR : 1725 cm−1 (C=O), 1680 cm−1 (COOH).

Industrial-Scale Considerations

For bulk production (>1 kg), the microwave method proves cost-effective despite higher initial equipment investment:

  • Cost Breakdown :
    • Raw Materials: $320/kg
    • Energy: $15/kg (vs. $42/kg conventional)
    • Labor: $8/kg (automated reactors).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydroxylated derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial properties. It is particularly effective against various Gram-positive and Gram-negative bacteria due to its mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication and repair.

Case Studies:

  • In Vitro Studies: Various derivatives of this compound have been synthesized and tested for their antimicrobial activity using methods like the paper disc diffusion method and minimum inhibitory concentration (MIC) assessments. For example, derivatives showed MIC values ranging from 1 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • In Vivo Studies: Animal model studies have indicated that these compounds can effectively reduce bacterial load in infections, with effective doses (ED50) reported between 50 to 160 mg/kg against E. coli .

Potential Medical Applications

Given its potent antibacterial properties, there is potential for the development of new antibiotics based on this compound, especially in treating resistant strains of bacteria. The fluoroquinolone class of antibiotics has been widely used; thus, derivatives such as 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid could represent a new frontier in antibiotic therapy.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in:

  • Antibacterial Coatings: Due to its antimicrobial properties, it can be incorporated into various materials to create surfaces that inhibit bacterial growth.

Research Findings Summary Table

Study ReferenceCompound DerivativesActivity TestedMIC Values (µg/mL)In Vivo Efficacy (ED50 mg/kg)
6-Fluoro derivativesAntibacterial1 - 5050 - 160
Various derivativesAntimicrobial4.1 - >100Not specified

Mechanism of Action

The primary mechanism of action of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key structural variations among related compounds lie in substituent positions and functional groups:

Compound Position 1 Position 4 Position 6 Position 8 Key Features
Target Compound Methyl H Fluoro H Enhanced electron-withdrawing effect from fluorine; methyl improves lipophilicity
Ciprofloxacin Cyclopropyl Oxo Fluoro H 4-oxo group critical for antibacterial activity; cyclopropyl enhances potency
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid H Hydroxy H H Hydroxy group at C4 increases hydrogen bonding but reduces metabolic stability
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid H Methyl H H Methyl at C4 improves steric bulk but diminishes analgesic activity vs. target
7-Methoxy-8-pentyloxy derivatives H H H Pentyloxy Bulky alkoxy groups at C8 enhance CB2 receptor selectivity

Physicochemical Insights :

  • Fluorine at C6: Increases acidity of the carboxylic acid group (pKa ~0.44 predicted for analogs) compared to non-fluorinated derivatives (pKa ~4.5–5.0) .
  • Methyl at C1: Elevates lipophilicity (logP ~1.29 predicted) vs.
Pharmacokinetic and Toxicity Considerations
  • Solubility : The carboxylic acid group improves aqueous solubility vs. ester or amide derivatives, critical for oral bioavailability .
  • Metabolism: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated quinolones .
  • Toxicity : Methyl groups at C1 may reduce hepatotoxicity risks compared to cyclopropyl in ciprofloxacin, which is associated with rare hepatic adverse effects .

Biological Activity

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 1498999-88-4) is a synthetic compound belonging to the quinolone family, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is C11H8FNO3\text{C}_{11}\text{H}_{8}\text{FNO}_{3} with a molecular weight of 221.19 g/mol. The structure features a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the quinoline ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC11H8FNO3
Molecular Weight221.19 g/mol
IUPAC Name6-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS Number1498999-88-4

The antibacterial activity of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and induces cell death .

Antimicrobial Activity

Research has demonstrated that 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial properties against various strains of bacteria:

Efficacy Against Bacterial Strains

A study evaluating the minimum inhibitory concentration (MIC) revealed that this compound is effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) strains. The MIC values were found to be significantly lower than those of traditional antibiotics like ciprofloxacin, indicating enhanced potency .

Table: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)
Methicillin-sensitive S. aureus16
Methicillin-resistant S. aureus100
Pseudomonas aeruginosa>100

Anticancer Activity

In addition to its antibacterial properties, studies have indicated that derivatives of this compound may possess anticancer activity. For instance, compounds synthesized from similar frameworks have shown promising results in inhibiting cancer cell proliferation in vitro against various cancer cell lines such as MCF-7 (breast cancer) and T24 (bladder cancer) .

Mechanism in Cancer Cells

The anticancer mechanism involves the inhibition of topoisomerase II, leading to cell cycle arrest in the S phase and subsequent apoptosis in cancer cells . This dual action against both bacterial infections and cancer cells makes it a potential candidate for further development in therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical family:

  • Study on Antimicrobial Activity : A kinetic assay demonstrated that S. aureus was completely inhibited at concentrations as low as 10 µg/mL when treated with derivatives similar to 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .
  • Anticancer Evaluation : Research indicated that certain derivatives showed significant cytotoxicity against MCF-7 cells comparable to doxorubicin (Dox), a standard chemotherapy agent .

Q & A

Basic: What are the key structural features of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how do they influence its biological activity?

The compound features a fluorine atom at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 3 of the quinoline core. The fluorine enhances binding affinity to biological targets by forming polar interactions (e.g., hydrogen bonds or dipole-dipole interactions) with enzymes or receptors. The methyl group at position 1 increases lipophilicity, improving membrane permeability, while the carboxylic acid group facilitates solubility and ionic interactions with target proteins . These structural attributes are critical for its activity in enzyme inhibition assays, particularly in anticancer or antimicrobial research.

Advanced: How can researchers optimize the synthetic yield of this compound while maintaining enantiomeric purity?

A robust method involves using chiral amines (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) during intermediate synthesis to avoid racemic mixtures. Key steps include:

  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups ensure regioselectivity and simplify purification .
  • Crystallization : Enantiomerically pure intermediates can be isolated via recrystallization, bypassing costly chromatographic separations .
  • Reaction conditions : Optimizing temperature (e.g., 85°C for cyclization) and solvent polarity (e.g., DCM for coupling reactions) improves yield and purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : Resolves the 3D configuration, as demonstrated for ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (monoclinic system, P21/c space group) .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., fluorine at position 6, methyl at position 1) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C11_{11}H9_{9}FNO3_{3} with MW 235.28) .

Advanced: How does the methyl group at position 1 affect lipophilicity and target binding compared to other substituents?

Comparative studies show:

  • Methyl vs. methoxyethyl : Methyl increases logP (lipophilicity) by ~0.5 units, enhancing passive diffusion across lipid bilayers. Methoxyethyl groups, however, improve aqueous solubility but reduce membrane permeability .
  • Binding affinity : Methyl substitution at position 1 in 6-fluoroquinolines increases hydrophobic interactions with enzyme pockets (e.g., topoisomerase II), as seen in IC50_{50} reductions of 15–20% compared to unsubstituted analogs .

Basic: What are common biological targets for quinoline-3-carboxylic acid derivatives, and how is activity assessed experimentally?

  • Enzymes : Bacterial topoisomerases (DNA gyrase, topoisomerase IV) and human kinases (e.g., EGFR) are primary targets.
  • Assays :
    • Fluorescence polarization: Measures binding to fluorophore-labeled DNA-enzyme complexes .
    • Microdilution MIC tests: Determine antimicrobial efficacy (e.g., against E. coli or S. aureus) .
    • Kinase inhibition assays: Use ATP-coupled luminescence to quantify IC50_{50} values .

Advanced: What strategies resolve contradictions in reported enzyme inhibition efficacy across studies?

  • Control for purity : HPLC-MS (>98% purity) ensures activity discrepancies are not due to synthetic byproducts .
  • Assay standardization : Use consistent buffer conditions (e.g., pH 7.4, 25 mM Mg2+^{2+}) to minimize variability in topoisomerase inhibition assays .
  • Structural analogs : Compare IC50_{50} values of derivatives (e.g., 6-nitro vs. 6-fluoro substituents) to isolate electronic effects .

Basic: How does fluorine substitution at position 6 influence metabolic stability?

Fluorine reduces oxidative metabolism by cytochrome P450 enzymes due to its electronegativity and strong C-F bond. In vitro microsomal assays show a 30–40% increase in half-life (t1/2_{1/2}) compared to non-fluorinated analogs, as observed in hepatocyte stability studies .

Advanced: What computational methods predict binding modes of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Glide models interactions with topoisomerase II (PDB: 1ZXM). Fluorine at position 6 often forms halogen bonds with backbone carbonyls .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating robust binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at −20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the dihydroquinoline ring. Lyophilized powders remain stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced: How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target enzymes (e.g., topoisomerase II) in lysates treated with the compound .
  • FRET-based reporters : Use HEK293 cells transfected with biosensors (e.g., Erk kinase FRET reporters) to quantify intracellular target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.